

Preclinical Data Technical Guide: DDP-38003 Dihydrochloride

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Compound of Interest

Compound Name: DDP-38003 dihydrochloride

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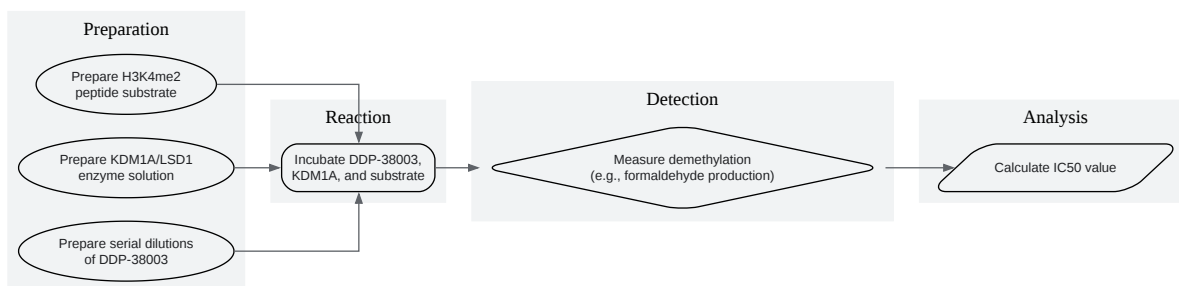
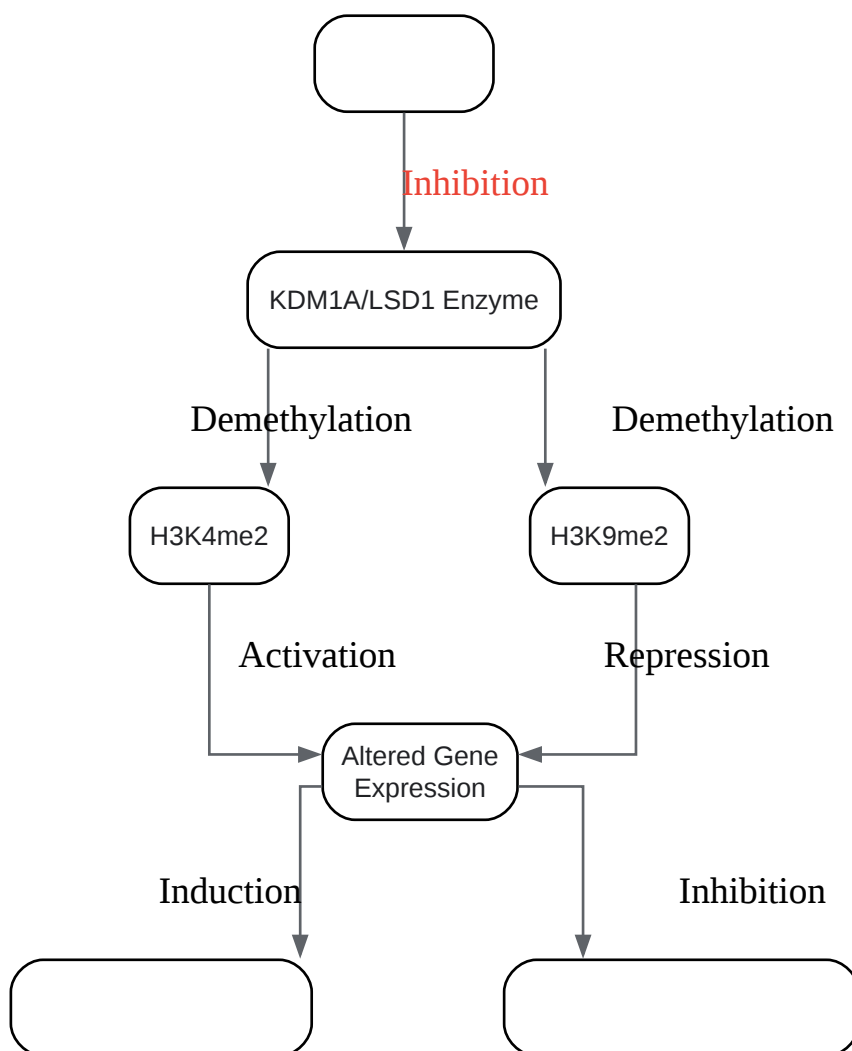
Introduction

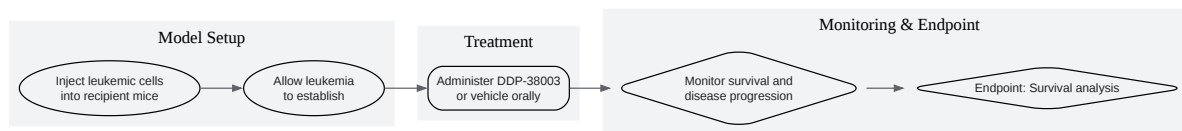
DDP-38003 dihydrochloride is a novel, orally available small molecule inhibitor of histone lysine-specific demethylase 1A (KDM1A/LSD1).^{[1][2]} KDM1A is a flavin-dependent monoamine oxidase homolog that plays a critical role in epigenetic regulation by demethylating mono- and di-methylated lysine 4 and lysine 9 of histone H3 (H3K4me1/2 and H3K9me1/2).

Overexpression of KDM1A has been implicated in the pathogenesis of various cancers, including acute myeloid leukemia (AML), by promoting cell proliferation and blocking differentiation. DDP-38003 has demonstrated potent anti-tumor activity in preclinical models, positioning it as a promising candidate for further development as a cancer therapeutic. This document provides a comprehensive overview of the available preclinical data on **DDP-38003 dihydrochloride**.

Mechanism of Action

DDP-38003 functions as a potent inhibitor of the KDM1A/LSD1 enzyme.^{[1][2]} By inhibiting KDM1A, DDP-38003 prevents the demethylation of H3K4me1/2 and H3K9me1/2. This leads to an increase in the methylation levels of these histone marks, which in turn alters gene expression. In the context of leukemia, this epigenetic modulation can induce the expression of myeloid-differentiation-associated genes, leading to the differentiation of leukemic blasts and a reduction in their proliferative capacity.^[3]





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